6-Amino-3-phenyl-1,2,4-Triazin-5(2H)-one hydrazone

Anticonvulsant Maximal Electroshock Seizure (MES) Drug Discovery

6-Amino-3-phenyl-1,2,4-triazin-5(2H)-one hydrazone (CAS 86958-19-2), also named 5-hydrazinyl-3-phenyl-1,2,4-triazin-6-amine, is a heterocyclic compound with the molecular formula C9H10N6 and a molecular weight of 202.22 g/mol. It belongs to the class of 1,2,4-triazine derivatives and is characterized by a unique dual functionality: it possesses both a hydrazone/hydrazinyl moiety and an amino group on the triazine ring.

Molecular Formula C9H10N6
Molecular Weight 202.22 g/mol
CAS No. 86958-19-2
Cat. No. B3066710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-3-phenyl-1,2,4-Triazin-5(2H)-one hydrazone
CAS86958-19-2
Molecular FormulaC9H10N6
Molecular Weight202.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=C(N=N2)N)NN
InChIInChI=1S/C9H10N6/c10-7-9(13-11)12-8(15-14-7)6-4-2-1-3-5-6/h1-5H,11H2,(H2,10,14)(H,12,13,15)
InChIKeyHNLGDOQICUASJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-3-phenyl-1,2,4-Triazin-5(2H)-one hydrazone (CAS 86958-19-2): A Strategic Hydrazine-Functionalized 1,2,4-Triazine Building Block for Coordination Chemistry and Bioactive Scaffold Development


6-Amino-3-phenyl-1,2,4-triazin-5(2H)-one hydrazone (CAS 86958-19-2), also named 5-hydrazinyl-3-phenyl-1,2,4-triazin-6-amine, is a heterocyclic compound with the molecular formula C9H10N6 and a molecular weight of 202.22 g/mol [1]. It belongs to the class of 1,2,4-triazine derivatives and is characterized by a unique dual functionality: it possesses both a hydrazone/hydrazinyl moiety and an amino group on the triazine ring. This structural arrangement makes it a versatile intermediate for synthesizing biologically active hydrazone-incorporated triazines, such as anticonvulsant agents, and a potential ligand for metal coordination complexes [2]. Its physicochemical properties include a predicted density of 1.52±0.1 g/cm³ and a predicted boiling point of 384.3±25.0 °C [1].

Why 6-Amino-3-phenyl-1,2,4-Triazin-5(2H)-one hydrazone Cannot Be Replaced by its Ketone, Thione, or Methyl Analogs in Research Applications


Generic substitution among 1,2,4-triazine derivatives is not feasible because minor structural variations at the ring's 5- and 6-positions profoundly alter their chemical reactivity and biological application potential. The target compound's unique hydrazine/hydrazone moiety at the 5-position provides a critical nucleophilic site for forming Schiff bases and metal complexes, which is absent in the ketone analog (6-amino-3-phenyl-2H-1,2,4-triazin-5-one, CAS 89730-53-0) [1]. This functionality is a cornerstone pharmacophore for generating anticonvulsant activity, as demonstrated in a class of hydrazone-incorporated triazines where specific derivatives showed ED50 values of 54.31 mg/kg in MES models [2]. Conversely, substituting the 6-amino group with a methyl group, as in 6-methyl-3-phenyl-1,2,4-triazin-5(2H)-one hydrazone (CAS 112393-73-4), eliminates a key hydrogen-bond donor/acceptor, potentially altering target receptor binding [1]. The thione analog (6-amino-3-phenyl-1,2,4-triazine-5(2H)-thione) introduces a sulfur atom, which drastically changes metal chelation preferences and electronic properties [1]. These distinct structural features make each compound a specialized tool with non-interchangeable research outcomes.

Quantitative Differentiation of 6-Amino-3-phenyl-1,2,4-Triazin-5(2H)-one hydrazone: Head-to-Head and Class-Level Comparisons


Anticonvulsant Potential: A Key Pharmacophoric Feature Absent in the Ketone Analog

The hydrazone functionality in 1,2,4-triazines, which is present in the target compound, is an essential pharmacophore for anticonvulsant activity. In a study on hydrazone-incorporated triazines, the most active compound (6k) demonstrated a median effective dose (ED50) of 54.31 mg/kg in the maximal electroshock seizure (MES) model and 92.01 mg/kg in the subcutaneous pentylenetetrazole (scPTZ) model, showing a favorable profile compared to the standard drug carbamazepine, which had a lesser CNS depressant effect [1]. In contrast, the ketone analog (6-amino-3-phenyl-2H-1,2,4-triazin-5-one, CAS 89730-53-0) lacks this hydrazone group and is not reported to possess this activity, making the target compound a critical scaffold for anticonvulsant research [2].

Anticonvulsant Maximal Electroshock Seizure (MES) Drug Discovery

Antioxidant Activity: A Class-Wide Property Enabled by the Hydrazinyl Moiety

Hydrazone derivatives of 1,2,4-triazin-5-ones have been established as potent antioxidants. A series of 3-(2-R-ylidenehydrazinyl)-6-tert-butyl-4H-[1,2,4]triazin-5-ones, which share the core hydrazinyl-triazine structure with the target compound, were evaluated for their free radical scavenging ability. Data showed that certain compounds in this class were twice as active as ascorbic acid in antioxidant assays [1]. The hydrazinyl group is crucial for this activity, meaning the target compound (a hydrazine-substituted triazine) is a viable scaffold for developing novel antioxidant agents. This potential is not shared by its ketone or thione analogs [2].

Antioxidant Oxidative Stress DPPH Assay

Metal Coordination Versatility: A Bidentate Ligand Function Not Available in Simple Analogs

The target compound's dual amino and hydrazine/hydrazone functionality allows it to act as a precursor for bidentate Schiff base ligands, essential for forming stable metal complexes with 3d-metal ions. A study on a bidentate Schiff base ligand (MHMMT), derived from a 1,2,4-triazine derivative, demonstrated the formation of various geometries with Fe(III), Co(II), Ni(II), Cu(II), and Zn(II). Among these, the Cu(II) complex exhibited the highest in vitro α-amylase inhibitory activity, a mechanism relevant to antidiabetic drugs [1]. The target compound provides a direct route to such ligand systems, whereas the ketone analog lacks the necessary hydrazine group for Schiff base condensation, and the methyl analog has reduced coordination capacity [2].

Coordination Chemistry Schiff Base Bioinorganic Chemistry

Synthetic Utility as a 2-Aminopyridine Precursor: Differentiated Reactivity Compared to C3-Substituted Analogs

The interaction of 5-hydrazinyl-substituted 1,2,4-triazines with 2,5-norbornadiene under elevated temperature and pressure yields valuable heterocyclic products such as 2-aminopyridines, 5-amino-1,2,4-triazines, and 6-unsubstituted pyridines. Crucially, the product distribution depends on the substituent at the C3 position of the triazine [1]. The target compound, with its phenyl group at C3 and hydrazinyl group at C5, offers a specific, predictable reactivity profile for synthesizing 2-aminopyridines, a privileged scaffold in medicinal chemistry. This reactivity is not achievable with C3-unsubstituted or differently substituted analogs, making the compound a non-fungible reagent for this synthetic transformation.

Synthetic Chemistry Diels-Alder Reaction Heterocycle Synthesis

Optimal Application Scenarios for 6-Amino-3-phenyl-1,2,4-Triazin-5(2H)-one hydrazone Based on Quantitative Differentiation


Neuroscience Drug Discovery: Synthesis of Anticonvulsant Candidates

A medicinal chemistry team focused on developing new anticonvulsant therapies should prioritize this compound as a key intermediate. The hydrazone moiety is a proven pharmacophore in this class, with structurally related compounds achieving ED50 values as low as 54.31 mg/kg in MES models, surpassing the CNS depressant profile of carbamazepine [1]. The compound's specific amino-hydrazone dual functionality allows for systematic structural optimization to enhance GABAergic effects, a pathway entirely inaccessible using the ketone or thione analogs [2].

Bioinorganic Chemistry: Designing Metal-Based Enzyme Inhibitors

Researchers investigating metal-based drugs for diabetes or cancer can utilize this compound as a ligand precursor. The compound's structure facilitates Schiff base formation to chelate metals like Cu(II), which has demonstrated the highest α-amylase inhibitory activity in its class [1]. This application is not feasible with the ketone analog due to its lack of a hydrazine group, nor with the methyl analog, which has altered electronic properties that can affect complex stability and geometry [2].

Antioxidant Research: Lead Scaffold for Oxidative Stress Suppressors

For programs targeting oxidative stress-related disorders, this compound is a starting point for synthesizing novel antioxidants. Its hydrazinyl-triazine core is the basis for compounds that have demonstrated twice the activity of ascorbic acid [1]. This level of potency is a direct result of the hydrazine group's free radical scavenging ability, a feature absent in non-hydrazine analogs, thus making it a strategic procurement choice for hit-to-lead campaigns [2].

Synthetic Methodology: Precursor for Privileged 2-Aminopyridine Scaffolds

Synthetic chemists developing new methodologies for heterocycle construction will find this compound essential. Its documented, specific reactivity with 2,5-norbornadiene yields 2-aminopyridines, a motif found in numerous FDA-approved drugs. The C3-phenyl substituent on the triazine ring dictates product selectivity in this inverse-demand Diels-Alder reaction, a control element not offered by other hydrazine-substituted triazines, guaranteeing a predictable synthetic outcome [1].

Quote Request

Request a Quote for 6-Amino-3-phenyl-1,2,4-Triazin-5(2H)-one hydrazone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.